Antibacterial Activity: 4-Bromo Substitution Confers Broad-Spectrum Inhibition Absent in Unsubstituted Nicotinic Acid
4-Bromonicotinic acid demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, a property entirely absent in unsubstituted nicotinic acid, which functions as a vitamin rather than an inhibitor . The 4-bromo analog inhibits growth of Streptococcus, Staphylococcus aureus, Escherichia coli, and Lactobacillus species through competitive antagonism of nicotinic acid-dependent coenzyme precursor biosynthesis, with inhibition reversibly blocked by exogenous nicotinic acid . Quantitative coenzyme uptake measurements reveal that while a portion of nicotinamide riboside-derived coenzyme synthesis is suppressed, coenzyme uptake itself remains unaffected, with an uptake level maintained at 2–3 μg/mg .
| Evidence Dimension | Antibacterial growth inhibition mechanism |
|---|---|
| Target Compound Data | Broad-spectrum inhibition of Gram-positive and Gram-negative bacteria; competitive reversal by nicotinic acid; coenzyme uptake maintained at 2–3 μg/mg |
| Comparator Or Baseline | Nicotinic acid (unsubstituted): No antibacterial inhibition; functions as vitamin B3 coenzyme precursor |
| Quantified Difference | Mechanistic inversion from vitamin precursor to competitive inhibitor |
| Conditions | In vitro bacterial culture assays against Streptococcus, Staphylococcus aureus, Escherichia coli, and Lactobacillus |
Why This Matters
This mechanistic dichotomy establishes the 4-bromo analog as the essential selection for antimicrobial structure-activity relationship (SAR) studies and validates procurement for research investigating nicotinic acid pathway antagonism.
